Triazinate
Description
Contextualization of Triazinate as a Dihydrofolate Reductase Inhibitor in Medicinal Chemistry
This compound is recognized as a synthetic dihydrotriazine derivative possessing antineoplastic properties. Its mechanism of action involves the inhibition of the enzyme dihydrofolate reductase (DHFR). cancer.gov DHFR is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). wikipedia.orgwikipedia.org THF is essential for the synthesis of precursors required for purine (B94841) and thymidylate synthesis, which are fundamental building blocks of DNA and RNA. wikipedia.orgwikipedia.orgresearchgate.net By inhibiting DHFR, this compound interferes with nucleic acid synthesis, thereby impeding cell proliferation. wikipedia.orgresearchgate.net
DHFR is a significant target in medicinal chemistry for the development of therapeutic agents, including those used in cancer chemotherapy and as antibacterials. wikipedia.orgresearchgate.netsci-hub.se this compound's activity as a DHFR inhibitor places it within a class of compounds studied for their potential to modulate cellular growth and division. Unlike methotrexate (B535133) (MTX), another well-known antifolate, this compound is not converted to polyglutamate forms within cells, which is a key difference in their intracellular metabolism and potential effects. cancer.gov Research has also explored the potential for this compound to be selectively toxic to tumor cells that have developed resistance to methotrexate. cancer.gov Studies have investigated the inhibitory activity of triazine-containing analogues against human DHFR, suggesting their potential as promising DHFR inhibitors with interesting biological properties. nih.gov
Historical Perspectives on this compound as an Antifolate Agent
The development of antifolate agents for therapeutic purposes has historical roots dating back to the mid-20th century. The observation of the effects of folic acid on the growth of leukemic cells in children led to the development of antifolate agents in the early 1950s. cancer.govtandfonline.com This marked a new approach to cancer therapy. cancer.gov Methotrexate, formerly known as amethopterin, emerged as a prominent antifolate agent during this period. wikipedia.orgmhmedical.com
This compound, also referred to historically as "Baker's antifol", is a triazine folate antagonist. nih.goviucr.org Its identification and investigation as a potential therapeutic agent occurred in the context of the broader research into antifolate compounds. Early studies in the 1970s explored the anti-leukemic activity of various cycloguanil (B1669406) analogues, including compounds related to this compound, showing promising results in vivo, even when compared to methotrexate. nih.gov The stereochemistry and molecular structure of "Baker's antifol" (this compound) were determined by X-ray crystallography, providing insights into its interaction with DHFR. iucr.org These early investigations into this compound and other triazine derivatives contributed to the understanding of structure-activity relationships within the class of DHFR inhibitors. sci-hub.seacs.orgresearchgate.net Research in this historical context aimed to understand the pharmacological properties of this compound, including its mechanism of selective action and its metabolic fate in various animal models. nih.gov Studies compared the in vitro sensitivity of normal and malignant human cells to this compound and methotrexate, contributing to the understanding of their respective potencies and potential clinical advantages. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]-N,N-dimethylbenzamide;ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN6O2.C2H6O3S/c1-21(2)26-19(23)25-20(24)28(21)15-8-9-17(16(22)11-15)30-12-13-6-5-7-14(10-13)18(29)27(3)4;1-2-6(3,4)5/h5-11H,12H2,1-4H3,(H4,23,24,25,26);2H2,1H3,(H,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPVIFTWECXNPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCC3=CC(=CC=C3)C(=O)N(C)C)Cl)N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70961492 | |
| Record name | Ethanesulfonic acid--3-{[2-chloro-4-(4,6-diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenoxy]methyl}-N,N-dimethylbenzamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70961492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41191-04-2 | |
| Record name | Ethanesulfonic acid, compd. with 3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy]methyl]-N,N-dimethylbenzamide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41191-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triazinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041191042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIAZINATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanesulfonic acid--3-{[2-chloro-4-(4,6-diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenoxy]methyl}-N,N-dimethylbenzamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70961492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIAZINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD99Y262WC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Dissection of Triazinate S Biological Activity
Elucidation of Dihydrofolate Reductase (DHFR) Inhibition by Triazinate
This compound is recognized as a potent inhibitor of dihydrofolate reductase (DHFR) in mammalian cells. nih.govnih.gov DHFR is a critical enzyme in the folate pathway, catalyzing the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). mdpi.comuniprot.orgnih.govpatsnap.com THF and its derivatives are essential cofactors for the transfer of one-carbon units required for various biosynthetic processes, including the synthesis of purine (B94841) nucleotides and thymidylate, precursors for DNA synthesis. nih.govpatsnap.commdpi.comsigmaaldrich.com By inhibiting DHFR, this compound depletes intracellular tetrahydrofolate levels, thereby disrupting these essential metabolic pathways. nih.govcancer.gov this compound's action as an antifolate agent is related to that of methotrexate (B535133) (MTX), another well-known DHFR inhibitor. cancer.gov Unlike MTX, this compound is reported not to be converted to polyglutamate forms, which can influence intracellular retention and target enzyme inhibition for other antifolates. cancer.govkoreamed.org
Molecular Basis of DHFR Binding and Inhibition Kinetics
As a DHFR inhibitor, this compound is understood to bind to the active site of the enzyme. patsnap.combiorxiv.org This binding prevents the natural substrate, dihydrofolate, from accessing the catalytic site, thus blocking the reduction reaction. patsnap.com Studies comparing this compound with methotrexate have provided insights into their relative potencies and cellular uptake. While methotrexate is known for its high affinity for DHFR, the sensitivity of DHFR to this compound can be similar to that of methotrexate at certain concentrations. nih.gov For instance, in studies with human lymphoblasts, concentrations of this compound between 10-6 and 10-5 M were shown to produce dihydrofolate reductase inhibition and subsequent elevation of downstream enzymes, similar to the effects observed with methotrexate at 10-7 to 10-5 M. nih.gov
Research comparing the inhibition of DNA synthesis by this compound and methotrexate in leukemia cells and solid tumor effusions indicated that the sensitivity to this compound was less than to methotrexate at lower concentrations (2 x 10-6 M), but similar at higher concentrations (10-5 M). nih.gov This difference at lower concentrations was attributed to the known greater sensitivity of DHFR to methotrexate compared to this compound. nih.gov However, at the higher concentration, intracellular levels of this compound were observed to be more than three times greater than those of methotrexate, which could contribute to the similar sensitivity observed. nih.gov
Downstream Biochemical Consequences of DHFR Blockade
The primary biochemical consequence of this compound-mediated DHFR inhibition is the disruption of folate-dependent one-carbon metabolism. nih.govpatsnap.commdpi.comsigmaaldrich.comcancer.gov The depletion of tetrahydrofolate cofactors directly impacts the synthesis of purine nucleotides and thymidylate. nih.govpatsnap.commdpi.comsigmaaldrich.comcancer.gov Thymidylate synthesis, catalyzed by thymidylate synthase (TS), requires 5,10-methylenetetrahydrofolate as a one-carbon donor. ebi.ac.uk Inhibition of DHFR reduces the pool of tetrahydrofolate, thereby limiting the availability of 5,10-methylenetetrahydrofolate for TS activity. patsnap.commdpi.comcancer.gov This interference with thymidylate synthesis is a critical mechanism by which this compound impairs DNA synthesis. patsnap.comcancer.gov
Studies have shown that concentrations of this compound that inhibit cell growth lead to an elevation of thymidylate synthetase and thymidine (B127349) kinase activity in cultured mammalian cells. nih.gov This elevation is a common cellular response to the inhibition of DHFR and the resulting block in thymidylate synthesis, representing a feedback mechanism. nih.gov At lower concentrations that did not affect cell growth, this compound had no significant effect on the activities of thymidylate synthetase or thymidine kinase. nih.gov
Investigations into this compound's Effects on Cellular Processes in Research Models
Research using cultured cells and experimental tumors has explored the broader cellular effects of this compound, extending beyond its direct enzymatic inhibition.
Impact on DNA Synthesis Pathways in Cultured Cells
A significant cellular effect of this compound is the inhibition of DNA synthesis. nih.gov This is a direct consequence of its action on DHFR and the subsequent disruption of nucleotide precursor synthesis. patsnap.commdpi.comcancer.gov Studies comparing the in vitro inhibition of DNA synthesis by this compound and methotrexate in human leukemia cells and cells from solid tumor effusions demonstrated that this compound is a potent inhibitor of DNA synthesis. nih.gov The sensitivity of DNA synthesis to this compound varied depending on the cell type and inhibitor concentration, as discussed in Section 2.1.1. nih.gov The observed antitumor activity of this compound in experimental tumors has been correlated with its ability to inhibit DNA synthesis in the tumor cells derived from these models. nih.gov
Other studies involving triazine derivatives, while not specifically this compound, have also investigated their effects on cellular processes, including cytotoxicity and the induction of apoptosis in cancer cell lines. nih.govnih.gov These studies highlight the potential of triazine scaffolds to impact cell viability and proliferation through mechanisms that can include, but are not limited to, DNA synthesis inhibition.
Modulation of STAT3 Signaling Pathways
While direct evidence for this compound's modulation of STAT3 signaling is limited in the provided search results, studies on related triazine-containing DHFR inhibitors, such as Cycloguanil (B1669406) and its analogues, have indicated their ability to block downstream signaling pathways, including STAT3 transcriptional activity. nih.gov The STAT3 signaling pathway is involved in various cellular processes, including proliferation, survival, and immune responses, and its dysregulation is implicated in cancer. mdpi.comnih.govnih.govscientificarchives.comfrontiersin.org The observation that related triazine DHFR inhibitors can impact STAT3 signaling suggests a potential area for further investigation regarding this compound, although this effect has not been directly demonstrated for this compound itself in the provided information.
Exploration of Other Enzyme Inhibition Potentials of this compound
Beyond its primary target, DHFR, the potential of this compound to inhibit other enzymes has been explored. Research into the effects of lipid-soluble antifolates, including this compound, on histamine-metabolizing enzymes has been conducted. plos.org Histamine (B1213489) is metabolized in mammals primarily by two enzymes: Histamine N-methyltransferase (HMT) and Diamine Oxidase (DAO). mdpi.comsynlab-sd.comwikipedia.orgnih.gov
A study investigating the inhibition of human HMT and DAO by various lipid-soluble antifolates, including this compound, found that this compound was a potent inhibitor of HMT. plos.org The inhibition of HMT by this compound was characterized as competitive with respect to histamine. plos.org In contrast, this compound was found to be a relatively weak inhibitor of DAO compared to some other antifolates tested in the same study. plos.org This suggests that while this compound's primary mechanism involves DHFR, it may also interact with other enzymatic systems, such as those involved in histamine metabolism, although the biological significance of HMT inhibition by this compound requires further investigation.
Structure Activity Relationship Sar Analyses of Triazinate and Its Derivatives
Correlative Studies between Chemical Structure and DHFR Inhibitory Potency
Triazinate functions as an antifolate, similar in mechanism to well-known DHFR inhibitors like methotrexate (B535133) and aminopterin. wikipedia.orgwikipedia.orgguidetopharmacology.orgwikiskripta.euuni.lu DHFR is an essential enzyme involved in the synthesis of tetrahydrofolate, a crucial cofactor for nucleotide synthesis. Inhibiting DHFR leads to the depletion of nucleotide precursors, thereby blocking DNA, RNA, and protein synthesis, which is particularly detrimental to rapidly dividing cells. wikipedia.orgmdpi.com
Studies on this compound and its derivatives have aimed to correlate specific structural features with their ability to inhibit DHFR. The triazine ring system is a key pharmacophore for DHFR binding in this class of compounds. researchgate.net Modifications to the substituents attached to the triazine core and other parts of the molecule can significantly impact the binding affinity to DHFR and, consequently, the inhibitory potency. Research has explored various substitutions to optimize interactions within the enzyme's active site. mdpi.comdrugbank.com
Influence of Substituent Modification on Biological Effects in Cellular Models
Beyond biochemical inhibition of purified enzymes, SAR studies also investigate the effects of structural modifications on the biological activity of this compound derivatives in cellular models. These studies provide insights into how changes in structure affect cellular uptake, metabolism, target engagement within the complex cellular environment, and ultimately, cellular responses such as growth inhibition. researchgate.netdntb.gov.ua
Effects of Amino Group Positionality (2, 4, 6-substitution)
The triazine ring in this compound contains amino groups. The position of these amino groups on the 1,3,5-triazine (B166579) ring (at the 2, 4, and 6 positions) is critical for its interaction with DHFR. Analogs with amino substitutions at specific positions mimic the pteridine (B1203161) moiety of natural folates, allowing them to bind to the folate binding site of DHFR. researchgate.net
Modifications to the number and position of amino groups, as well as the introduction of other substituents at these positions, can alter the compound's electronic properties, hydrogen bonding capabilities, and steric profile, all of which influence binding affinity to DHFR and cellular activity. Studies on diamino-substituted triazines, for instance, have shown potent DHFR inhibitory activity. drugbank.comcapes.gov.br
Impact of Heterocyclic Ring Integration (e.g., Thiazole (B1198619), Triazole, Phenyl)
The integration of additional heterocyclic or aromatic rings into the structure of this compound derivatives has been a common strategy in SAR studies to modulate biological activity. researchgate.net
Thiazole and Triazole Rings: Compounds incorporating thiazole or triazole rings fused or linked to the triazine core have been synthesized and evaluated. researchgate.netontosight.ainih.govnih.gov These heterocyclic rings can influence the compound's lipophilicity, rigidity, and potential for pi-pi interactions or hydrogen bonding with the target enzyme or other cellular components. Studies have shown that the presence and position of these rings, as well as substituents on them, can significantly impact the cytotoxic potency in cancer cell lines. researchgate.net
Orthogonal Chemoselectivity Concepts in SAR-Driven Analog Design
Orthogonal chemoselectivity refers to the ability to selectively perform chemical reactions at different reactive sites within a molecule independently of each other. doaj.orgfrontiersin.org This concept is highly relevant in SAR-driven analog design, particularly when synthesizing complex molecules with multiple functional groups, like this compound derivatives.
Computational and Molecular Modeling Approaches in Triazinate Research
Molecular Docking Simulations for Ligand-Target Interactions (e.g., Triazinate-DHFR Binding)
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as this compound) to a specific biological target, typically a protein like dihydrofolate reductase (DHFR). This method simulates the interaction between the molecules, providing insights into the key residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions).
This compound is known to be an antifolate drug, and its activity is associated with the inhibition of DHFR. nih.gov DHFR is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate, which is essential for nucleotide synthesis. wikipedia.orgrsc.org Inhibiting DHFR disrupts DNA and RNA synthesis, making it a target for anticancer and antimicrobial therapies. wikipedia.orgrsc.orgresearchgate.net
Studies have utilized molecular docking to investigate the binding of this compound and other triazine derivatives to DHFR. For instance, research involving cycloguanil (B1669406) analogues, including this compound (listed by its NSC number 139105), docked these compounds into the folate binding pocket of human DHFR (PDB: 1U72) using software like GLIDE. nih.govmdpi.com These simulations aim to understand how these molecules fit into the enzyme's active site and the specific amino acid residues they interact with. Methotrexate (B535133) (MTX), a well-known DHFR inhibitor, is often used as a positive control in these studies to validate the docking methodology. nih.govmdpi.com The docking scores and predicted interactions can then be correlated with experimental data, such as IC50 values (half-maximal inhibitory concentration), to assess the accuracy of the simulations and gain insights into the structural determinants of inhibitory activity. nih.gov
Molecular docking studies on triazine derivatives targeting DHFR have revealed important binding modes and interactions. For example, some studies have focused on the interaction of triazine compounds with key residues in the DHFR active site, such as Glu30, which is known to participate in interactions with many DHFR inhibitors. researchgate.net Flexible docking approaches have also been employed to account for the conformational changes that may occur in both the ligand and the target protein upon binding, providing a more realistic representation of the interaction. nih.gov These simulations help in visualizing the binding pose and identifying critical interactions that contribute to the stability of the ligand-DHFR complex. radenintan.ac.id
Molecular docking is not limited to human DHFR; it has also been applied to study the interaction of triazine derivatives with DHFR from other organisms, such as Plasmodium falciparum DHFR (pf-DHFR), which is a target for antimalarial drugs. ugm.ac.idsemanticscholar.orgscirp.org These studies are crucial for understanding the selectivity of triazine compounds towards different species' enzymes, which is important for developing selective therapeutic agents.
In Silico Screening and Virtual Library Design for Novel Triazine Scaffolds
In silico screening and virtual library design are computational techniques used to identify potential new drug candidates from large databases of chemical compounds or to design novel compounds with desired properties. These methods leverage computational models to predict the activity or binding affinity of compounds, significantly accelerating the early stages of drug discovery.
The triazine scaffold is a prevalent structure in many biologically active molecules, including those with anticancer, antimicrobial, and antiviral properties. jusst.orgrsc.org This makes it an attractive core structure for the design and synthesis of novel therapeutic agents. In silico screening involves searching large chemical databases for compounds that are predicted to bind to a specific target or possess certain desirable characteristics. researchgate.net
Virtual library design involves the computational generation of chemical libraries based on a core scaffold, such as triazine, and a set of building blocks or chemical reactions. researchgate.netgoogle.comuniroma1.it These virtual libraries can contain millions or even billions of hypothetical compounds. Subsequent in silico screening of these virtual libraries allows for the identification of promising candidates that can then be prioritized for synthesis and experimental testing. nih.gov
Studies have utilized in silico approaches to design and screen libraries of triazine derivatives for activity against various targets, including DHFR. nih.gov By computationally generating diverse triazine-based structures and evaluating their predicted interactions or properties, researchers can identify novel compounds with potentially improved activity or selectivity. This process often involves defining a pharmacophore, which represents the essential features a molecule must possess to bind to a target, and then using this pharmacophore to screen databases or design new molecules. researchgate.netnih.gov
The design of virtual libraries based on the triazine scaffold allows for systematic exploration of the chemical space around this core structure. researchgate.netgoogle.com By varying substituents at different positions of the triazine ring, a vast number of analogues can be generated computationally. researchgate.net In silico screening methods, such as molecular docking or pharmacophore modeling, can then be applied to these virtual libraries to filter and rank compounds based on their predicted activity or binding affinity. nih.gov This approach has been used to identify novel triazine derivatives with potential inhibitory activity against enzymes like DHFR or other targets relevant to diseases like cancer or Alzheimer's. mdpi.combiomedres.us
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a set of compounds and their biological activity. By identifying the molecular descriptors (numerical representations of chemical structure and properties) that are correlated with activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogues. jusst.orgjocpr.comresearchgate.net
QSAR studies have been widely applied to triazine derivatives to understand the structural features that influence their biological activities, including their potency as DHFR inhibitors. jocpr.comasianpubs.orgscialert.netnih.gov These studies involve calculating various molecular descriptors for a series of triazine compounds with known biological activity. These descriptors can include electronic, steric, and topological parameters. jocpr.comasianpubs.orgscialert.net
Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a model that correlates the molecular descriptors with the observed biological activity (e.g., IC50 values or log(1/C)). semanticscholar.orgjocpr.comasianpubs.org The resulting QSAR models provide equations that can predict the activity of new triazine derivatives based solely on their calculated molecular descriptors. semanticscholar.orgasianpubs.org
Various descriptors have been found to be important in QSAR studies of triazine derivatives as DHFR inhibitors. These can include quantum chemical descriptors such as heat of formation, steric energy, total energy, HOMO energy, and LUMO energy. jocpr.comasianpubs.org Topological indices and electrotopological state descriptors have also been utilized to model the inhibitory activity of triazine compounds against DHFR. scialert.net These studies help to elucidate which structural modifications are likely to enhance or diminish the activity of triazine derivatives.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) or Molecular Shape Analysis (MSA), have also been applied to triazine derivatives. nih.govnih.gov These methods consider the three-dimensional properties of the molecules and their interactions with a hypothetical receptor site to build predictive models. nih.govnih.gov 3D-QSAR can provide insights into the spatial and electronic requirements for optimal binding to the target.
Preclinical and Non Clinical Investigation of Triazinate S Efficacy and Biological Effects in Research Models
In Vitro Cellular Assays for Biological Activity Evaluation
In vitro studies utilizing various cancer cell lines are essential for understanding the direct cellular effects of Triazinate, including its impact on proliferation, growth, and molecular targets. These assays provide controlled environments to assess the compound's intrinsic activity.
Inhibition of Cellular Proliferation and Growth in Cancer Cell Lines (e.g., A549, MDA-MB-231)
This compound, as a triazine folate antagonist, functions as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. nih.gov This mechanism underlies its ability to inhibit the proliferation and growth of various cancer cell lines. Studies have investigated the effects of this compound on cell lines such as A549 (non-small cell lung cancer) and MDA-MB-231 (triple-negative breast cancer). mdpi.com
Research indicates that this compound can inhibit DNA synthesis in cells from patients with acute leukemia and solid tumor effusions. nih.gov At a concentration of 10-5 M, the sensitivity of acute leukemia cells to this compound was similar to that observed with methotrexate (B535133) (MTX). nih.gov This comparable sensitivity at higher concentrations may be attributed to higher intracellular levels of this compound compared to MTX at this concentration. nih.gov
Target Engagement Assays in Cellular Systems
Target engagement assays are crucial for confirming that a compound interacts with its intended target within a living cellular environment. promega.comdiscoverx.com For this compound, the primary target is dihydrofolate reductase (DHFR). cancer.gov These assays measure the binding of the compound to DHFR in cells, providing evidence of intracellular activity. Techniques such as Cellular Thermal Shift Assay (CETSA) can be used to measure drug-target interactions in situ, considering factors like protein levels and compound uptake. pelagobio.comnih.gov While direct experimental data on this compound-specific target engagement assays using techniques like CETSA were not detailed in the provided search results, the known mechanism of action and classification as a DHFR inhibitor strongly imply target engagement in susceptible cells. cancer.gov
Evaluation in Resistant Cell Models (e.g., Methotrexate-Resistant Cells)
Evaluating this compound in cell models resistant to other antifolates, particularly methotrexate (MTX), is important due to the potential for cross-resistance or differential activity based on resistance mechanisms. This compound's mechanism of cellular entry is independent of the folate coenzyme transport pathway utilized by MTX. aacrjournals.org This difference is significant because some mechanisms of MTX resistance involve impaired transport. aacrjournals.orgnih.gov
Studies have shown that this compound was equally toxic to H35 hepatoma cells and an H35 subline resistant to 0.3 µM methotrexate, which displayed a transport defect but normal DHFR levels. aacrjournals.org However, in cell lines with higher levels of MTX resistance due to both defective transport and increased DHFR, this compound showed partial cross-resistance. aacrjournals.org A human T-lymphoblast cell line resistant to MTX due to increased DHFR was cross-resistant to this compound. aacrjournals.org In contrast, a transport-defective subline with normal DHFR levels was not cross-resistant to this compound. aacrjournals.org Furthermore, a MTX-resistant human breast cancer cell line with diminished formation of MTX polyglutamates was relatively sensitive to this compound, which is not converted to polyglutamate forms. nih.gov These findings suggest that this compound may retain activity in certain MTX-resistant settings, particularly those involving transport defects or altered polyglutamation, but may be less effective against resistance mediated solely by DHFR amplification.
In Vivo Animal Models for Efficacy Assessment
In vivo animal models are critical for evaluating the efficacy of this compound in a complex biological system, assessing its antitumor activity, and analyzing pharmacodynamic markers in a living organism. probiocdmo.compharmaron.com These models provide insights into the systemic effects and therapeutic potential of the compound.
Establishment of Xenograft and Syngeneic Tumor Models for Antitumor Efficacy
Xenograft and syngeneic tumor models are commonly used in preclinical cancer research to evaluate the antitumor efficacy of potential therapies. probiocdmo.comchampionsoncology.compharmalegacy.com Xenograft models involve implanting human cancer cells into immunodeficient mice, allowing for the study of human tumor growth in a living system. championsoncology.compharmalegacy.com Syngeneic models involve implanting tumor cells derived from the same genetic background as the host mouse, which allows for the study of tumor-host immune interactions. championsoncology.compharmalegacy.comherabiolabs.com
While the provided search results mention preclinical studies with this compound in beagle dogs and rhesus monkeys primarily focusing on toxicity nih.gov, and in vivo pharmacokinetics in L-1210 leukemia cells in mice and W-256 carcinoma cells in rats nih.gov, specific detailed studies on the establishment and antitumor efficacy of this compound in standard xenograft or syngeneic tumor models (like those derived from A549 or MDA-MB-231 cell lines) were not extensively described. However, the principle of using such models for evaluating antitumor efficacy is well-established in preclinical research. probiocdmo.compharmalegacy.com The antitumor activity of this compound in experimental tumors has been shown to correlate with in vitro inhibition of DNA synthesis in tumor cells. nih.gov
Pharmacodynamic Biomarker Analysis in Preclinical Models
Pharmacodynamic (PD) biomarkers are indicators that measure a drug's effect on its target or downstream biological processes in a living organism. tataa.commdpi.com Analyzing PD biomarkers in preclinical animal models helps confirm the mechanism of action in vivo and can provide insights into the drug's efficacy. wikimedia.orgbiocytogen.com For this compound, a DHFR inhibitor, relevant PD biomarkers would likely include markers related to folate metabolism, DNA synthesis inhibition, and potentially markers of cellular stress or apoptosis in tumor tissue. nih.govcancer.gov
While detailed specific examples of this compound-induced PD biomarker changes in preclinical models were not prominently featured in the search results, the concept of analyzing such markers is integral to preclinical evaluation. Studies in patients treated with this compound have shown a correlation between in vitro inhibition of DNA synthesis in leukemia cells and drug serum concentration and leukemia cell kill. nih.gov This suggests that inhibition of DNA synthesis can serve as a relevant pharmacodynamic endpoint. Other potential PD biomarkers in oncology preclinical studies include markers of apoptosis, such as γH2AX and cleaved caspase-3. oncotarget.com
Mechanistic Studies in Preclinical Contexts
Mechanistic studies in preclinical settings aim to elucidate how this compound interacts with biological systems at a molecular and cellular level. This involves investigating its primary targets and the downstream effects of these interactions. Understanding the mechanism of action is crucial for predicting potential therapeutic applications and identifying potential side effects.
Assessment of Folate Rescue in Cell Viability Experiments
Assessment of folate rescue in cell viability experiments is a common approach to investigate the mechanism of action of compounds that may interfere with folate metabolism. Folate antagonists, such as methotrexate, inhibit dihydrofolate reductase (DHFR), an enzyme essential for converting dihydrofolate (DHF) to tetrahydrofolate (THF). researchgate.netmdpi.com THF is a critical coenzyme in the synthesis of purines and thymidines, which are necessary for DNA, RNA, and protein synthesis. hres.ca
In cell viability experiments, cells are treated with the compound in the presence and absence of supplemental folinic acid (leucovorin). researchgate.netmdpi.comnih.gov Folinic acid is a reduced form of folic acid that does not require DHFR for conversion to active folate forms. hres.ca If the compound's effect on cell viability is primarily due to the inhibition of DHFR and subsequent folate depletion, then the addition of folinic acid should rescue or restore cell viability. researchgate.netmdpi.comhres.cabiorxiv.org
Studies involving cycloguanil (B1669406), a related triazine compound and known DHFR inhibitor, demonstrate this principle. In cell viability assays with breast cancer cell lines (MDA-MB-468, MDA-MB-231, and MCF-7), treatment with cycloguanil analogues impaired cell viability. researchgate.netmdpi.com The addition of folinic acid rescued the viability impairments induced by some, but not all, of these compounds. researchgate.netmdpi.com This suggests that while DHFR inhibition is a mechanism for some triazine compounds, others may have additional targets. researchgate.netmdpi.com
Metabolomic Profiling and Pathway Analysis in Response to this compound Treatment
Metabolomic profiling involves the comprehensive analysis of small-molecule metabolites within a biological system. nih.govnih.govmdpi.com This provides a snapshot of the metabolic state and can reveal changes in biochemical pathways in response to a compound like this compound. nih.govnih.govmdpi.comfrontiersin.org Pathway analysis is then used to identify the specific metabolic pathways that are significantly affected by the treatment. nih.govnih.govmdpi.comfrontiersin.org
Techniques such as gas chromatography-mass spectrometry (GC-MS) and ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) are commonly used for metabolomic profiling. nih.govfrontiersin.org Software tools like MetaboAnalyst are utilized for metabolic pathway analysis, integrating pathway enrichment and topology analysis. nih.govfrontiersin.orgmetaboanalyst.ca
Metabolomic profiling and pathway analysis can provide insights into the downstream effects of this compound's interaction with its targets. For example, if this compound inhibits DHFR, metabolomic analysis might reveal alterations in pathways related to nucleotide synthesis or amino acid metabolism, which are dependent on folate coenzymes. Studies on cycloguanil and other established DHFR inhibitors like methotrexate and pyrimethamine (B1678524) have shown similar metabolite profiles, further supporting the link between these compounds and folate pathway disruption. researchgate.netmdpi.com
Preliminary Toxicological Investigations in Research Models (Methodology and Target Organ Identification)
Preliminary toxicological investigations in research models are essential to identify potential adverse effects of a compound before human exposure. versabiomedical.comanilocus.com These studies employ various methodologies and animal species to determine the nature, severity, and reversibility of toxic effects and to identify target organs. anilocus.comnih.govnih.gov
Single-Dose and Repeated-Dose Studies in Relevant Animal Species
Toxicology studies typically involve both single-dose (acute) and repeated-dose studies in relevant animal species. anilocus.comeuropa.eueuropa.eueupati.eu Single-dose studies assess the effects of a single administration of the compound, primarily to determine the dose range for repeated-dose studies and identify acute toxic effects. anilocus.com Repeated-dose studies involve administering the compound over a longer period, mimicking potential human exposure scenarios. europa.eueuropa.eueupati.eu
These studies are generally conducted in at least two mammalian species, typically a rodent (e.g., rats or mice) and a non-rodent (e.g., dogs or monkeys), to assess interspecies variability. anilocus.comeuropa.eueuropa.eu The duration of repeated-dose studies depends on the intended duration of human exposure. europa.eueupati.eu For instance, studies of at least two weeks in two species can support clinical trials up to two weeks, while longer clinical trials require longer animal studies. eupati.eu
Methodologies include observing animals for clinical signs, monitoring body weight and food consumption, conducting hematological and biochemical tests, and performing gross and microscopic examination of organs and tissues. anilocus.comeuropa.eu
Identification of Target Organ Toxicity in Animal Models
A key objective of toxicological studies is the identification of target organs, which are organs that show adverse effects following exposure to the compound. anilocus.comnih.govnih.govjameslindlibrary.org This is typically determined through histopathological examination of tissues from animals in toxicology studies. anilocus.comnih.govnih.gov
Identifying target organs in animal models provides crucial information about potential organ-specific toxicities that might occur in humans. However, it is important to note that there can be poor correlation of target organ toxicity across different species. nih.govjameslindlibrary.org Therefore, data from multiple species are valuable for assessing potential human risk. europa.eueuropa.eueupati.eu
Studies have shown that while some target organ toxicities are identified in studies supporting initial human dosing, chronic studies can reveal additional target organs. nih.gov For example, an analysis of various candidate drugs showed that chronic studies identified toxicities in an additional 39% of target organs compared to studies supporting first-time-in-human trials. nih.gov
Genotoxicity and Mutagenicity Assessment in Model Systems
Genotoxicity and mutagenicity assessments are conducted to evaluate the potential of a compound to cause damage to genetic material (DNA) or induce mutations. nih.govnih.goveuropa.eumdpi.comscitovation.com These studies are crucial for assessing the potential carcinogenic risk of a compound. nih.govnih.goveuropa.eu
A battery of in vitro and in vivo tests is typically employed for genotoxicity and mutagenicity assessment. nih.govmdpi.comscitovation.com Common in vitro tests include the bacterial reverse mutation assay (Ames test) and in vitro mammalian cell micronucleus test. nih.govnih.goveuropa.euscitovation.com In vivo tests may include the mouse bone marrow micronucleus test. nih.govscitovation.com
The Ames test uses bacteria to detect gene mutations. scitovation.com Mammalian cell micronucleus tests assess chromosomal damage. scitovation.com The in vivo mouse bone marrow micronucleus test evaluates chromosomal damage in a living organism. nih.govscitovation.com
For example, studies assessing the genotoxic potential of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), another triazine compound, included in vitro mouse lymphoma forward mutation assays and in vivo mouse bone marrow micronucleus assays. nih.gov In these specific tests, RDX did not show mutagenic activity. nih.gov
Various computational tools and QSAR (Quantitative Structure-Activity Relationship) models are also used for predicting genotoxicity and carcinogenicity based on chemical structure. nih.goveuropa.eu
Table 1: Summary of Toxicological Study Types and Objectives
| Study Type | Objective | Typical Animal Species | Key Endpoints Evaluated |
| Single-Dose | Determine dose range, identify acute toxic effects, support initial dosing | Rodents, Non-rodents | Clinical signs, mortality, body weight, organ weight, histopathology |
| Repeated-Dose | Assess toxicity from repeated exposure, identify target organs | Rodents, Non-rodents | Clinical signs, body weight, food consumption, hematology, biochemistry, histopathology |
| Genotoxicity | Evaluate potential to damage DNA or induce mutations | Bacterial, Mammalian cells, Rodents | Gene mutations, chromosomal aberrations, micronuclei |
Table 2: Examples of Metabolic Pathways Relevant to Folate Metabolism
| Metabolic Pathway | Relevance to Folate |
| Purine (B94841) Metabolism | Requires folate coenzymes for nucleotide synthesis |
| Pyrimidine Metabolism | Requires folate coenzymes for thymidine (B127349) synthesis |
| Amino Acid Metabolism (e.g., Methionine) | Interconnected with folate cycle (e.g., homocysteine) |
Advanced Research Directions and Future Perspectives for Triazinate Based Agents
Development of Next-Generation Triazine Inhibitors with Enhanced Specificity and Potency
Efforts to develop next-generation triazine inhibitors are centered on enhancing their specificity and potency towards particular biological targets. Structure-activity relationship (SAR) studies and structure-based drug design play crucial roles in this process guidetopharmacology.orgguidetomalariapharmacology.orgfishersci.ca. By modifying the triazine scaffold and its substituents, researchers aim to improve binding affinity to target enzymes or receptors while minimizing off-target interactions.
Preclinical studies have demonstrated the potential of novel triazine derivatives designed to target specific signaling pathways implicated in diseases like cancer. For instance, synthetic 1,3,5-triazine (B166579) derivatives have been evaluated for their activity against key cancer pathways such as EGFR/PI3K/AKT/mTOR cascades cenmed.comfishersci.caguidetopharmacology.org. Specific compounds have shown promising antiproliferative activity in various cancer cell lines by targeting these pathways cenmed.comfishersci.caguidetopharmacology.org. Research into triazolo-triazine derivatives has also explored their potential as inhibitors of kinases like VEGFR2 and c-Met, which are involved in cancer progression nih.gov. Furthermore, the triazine scaffold has been utilized in the development of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV therapy, with some derivatives exhibiting nanomolar activity against wild-type and resistant HIV-1 strains fishersci.ca. These studies highlight the ongoing medicinal chemistry efforts to optimize the triazine structure for improved efficacy and target specificity.
Combination Research Strategies with Other Therapeutic Modalities in Preclinical Settings
Preclinical research is exploring the potential benefits of combining triazine derivatives with other therapeutic agents. The rationale behind such combination strategies is to achieve synergistic effects, potentially leading to enhanced efficacy, reduced drug resistance, and the possibility of using lower doses of each agent.
Studies have indicated that the combination of s-triazine derivatives with other significant bioactive moieties can result in a prominent enhancement of their potential activity in various biological and pharmaceutical applications cenmed.comfishersci.ca. While specific preclinical data on triazinate combinations were not extensively detailed in the provided results, the general principle of combining triazine-based compounds with other therapeutic modalities is an active area of investigation for various diseases, including cancer americanelements.com. This approach leverages the distinct mechanisms of action of different agents to achieve a more comprehensive therapeutic effect in preclinical models.
Exploration of Polypharmacological Effects and Multi-Targeting Approaches of Triazine Derivatives
The triazine scaffold is increasingly recognized as a "promiscuous" structure capable of interacting with multiple biological targets wikipedia.orgcenmed.commetabolomicsworkbench.org. This inherent characteristic has led to the exploration of polypharmacological effects and the design of multi-targeting triazine derivatives. Multi-targeting agents are designed to simultaneously modulate several pathways involved in a disease, which can be particularly beneficial in complex conditions like cancer and neurodegenerative disorders.
Research into triazine derivatives for Alzheimer's disease, for example, has explored their potential to interact with multiple targets relevant to the disease pathology wikipedia.orgwaocp.org. Triazine-based compounds have been investigated for their inhibitory effects on enzymes like acetylcholinesterase (AChE) and BACE-1, as well as their ability to interact with amyloid-beta aggregates wikipedia.org. In the context of cancer, the development of triazine derivatives that act as dual inhibitors of PI3K and mTOR pathways exemplifies a multi-targeting strategy aimed at overcoming drug resistance and enhancing therapeutic outcomes cenmed.comfishersci.caguidetopharmacology.org. Computational platforms are also being utilized to explore the polypharmacological profiles of compounds, including triazine derivatives, to identify potential for repurposing and to understand their interactions with a wide range of protein targets guidetopharmacology.org.
Novel Applications of Triazine Scaffolds in Biological Systems Beyond Current Understanding (e.g., Antimicrobial, Antiviral, Anti-Inflammatory Agents in Research Models)
Beyond their established uses, triazine scaffolds are being explored for novel applications in various biological systems, including their potential as antimicrobial, antiviral, and anti-inflammatory agents in research models. The structural diversity possible with the triazine ring allows for the development of compounds with a broad spectrum of activities.
Triazine derivatives have demonstrated promising antimicrobial activity against various bacterial and fungal strains in research models wikipedia.orgcenmed.commetabolomicsworkbench.orgmims.com. Studies have reported the synthesis and evaluation of triazine-based compounds exhibiting antibacterial and antifungal effects wikipedia.orgmims.com. The triazine scaffold has also been incorporated into novel structures, such as peptide dendrimers, to enhance antimicrobial properties, particularly against Gram-negative bacteria metabolomicsworkbench.org.
In the antiviral field, triazine derivatives are being investigated for their activity against viruses like HIV uni.lufishersci.ca. Specific series of s-triazine derivatives have been designed and evaluated as potent HIV-1 reverse transcriptase inhibitors in cell-based assays fishersci.ca.
Furthermore, the anti-inflammatory potential of triazine derivatives is being explored in research models wikipedia.orgwikipedia.orguni.lucenmed.commims.comuscourts.govguidetopharmacology.org. Studies have synthesized and evaluated triazine-based compounds for their anti-inflammatory properties, indicating the scaffold's relevance in addressing inflammatory conditions wikipedia.orgmims.com.
These research directions highlight the expanding scope of triazine chemistry and its potential to yield novel therapeutic agents for a wide range of diseases beyond their traditional applications.
Q & A
Q. What are the key methodological considerations for optimizing Triazinate synthesis protocols in academic research?
To optimize this compound synthesis, researchers should:
- Systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and analyze yield/purity trends using HPLC or GC-MS .
- Validate structural integrity via cross-characterization (e.g., NMR for functional groups, XRD for crystallinity) .
- Include control experiments to isolate variables (e.g., solvent-free conditions to assess solvent effects) .
Q. How should researchers select analytical techniques to validate this compound’s purity and structural integrity?
Q. What experimental frameworks are recommended to study this compound’s mechanism of action in biological systems?
- Use dose-response assays (e.g., IC50 curves) with positive/negative controls to establish potency .
- Pair kinetic studies (e.g., time-lapsed spectroscopy) with competitive inhibition assays to infer binding pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental data and computational models predicting this compound’s reactivity?
Q. What methodologies address discrepancies between this compound’s in vitro efficacy and in vivo performance?
Q. How should stability studies for this compound under varying environmental conditions be designed?
Q. What strategies ensure ethical rigor in this compound research involving human-derived samples?
- Adopt double-blinded protocols for cell-based assays to minimize bias .
- Include ethics committee-approved informed consent forms for primary tissue samples .
Q. How can researchers systematically analyze conflicting data on this compound’s toxicity across studies?
- Apply triangulation: Compare results from in vitro (e.g., hepatocyte assays), in silico (e.g., QSAR models), and in vivo (e.g., rodent studies) datasets .
- Conduct meta-analyses with heterogeneity tests (e.g., I² statistic) to identify confounding variables (e.g., dosage variations) .
Methodological Guidelines for Data Interpretation
- Comparative Analysis : Align findings with prior literature using statistical tools (e.g., Cohen’s d for effect size comparisons) .
- Limitations Reporting : Explicitly state sample size constraints or instrumental detection thresholds in datasets .
- Reprodubility : Share raw data and analysis scripts via repositories like Zenodo to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
